2-Ethoxybenzo[d]thiazol-6-ol
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Overview
Description
2-Ethoxybenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxybenzo[d]thiazol-6-ol can be synthesized through a multi-step process involving the condensation of 2-aminothiophenol with ethyl chloroformate, followed by cyclization and subsequent hydrolysis . The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethoxybenzo[d]thiazol-6-ol involves the activation of AMPK, a key regulator of cellular energy homeostasis . By activating AMPK, the compound enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion from pancreatic β-cells . This dual action makes it a potential candidate for the development of new antidiabetic drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole
- 2-(Propylthio)benzo[d]thiazol-6-ol
Uniqueness
2-Ethoxybenzo[d]thiazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-1,3-benzothiazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-9-10-7-4-3-6(11)5-8(7)13-9/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZQZCCMILODIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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